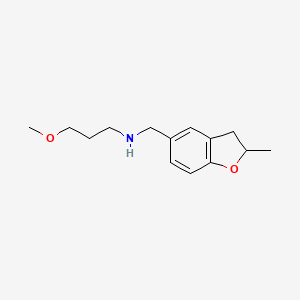

(3-Methoxy-propyl)-(2-methyl-2,3-dihydro-benzofuran-5-ylmethyl)-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Boronic acids and their derivatives have been gaining interest in medicinal chemistry due to their unique physicochemical and electronic characteristics . They are considered bioisosteres of carboxylic acids and are generally non-toxic . Boronic acids can be used as building blocks and synthetic intermediates .

Synthesis Analysis

Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used in several synthetic reactions including metal-catalyzed processes like Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration .

Chemical Reactions Analysis

The reaction mechanism of MPA decomposition was estimated from the present experimental results .

Physical And Chemical Properties Analysis

3-Methoxypropylamine has a molecular formula of C4H11NO and an average mass of 89.136 Da . It has a density of 0.9±0.1 g/cm3, a boiling point of 118.3±13.0 °C at 760 mmHg, a vapour pressure of 16.8±0.2 mmHg at 25°C, and an enthalpy of vaporization of 35.7±3.0 kJ/mol .

Aplicaciones Científicas De Investigación

Benzofuran Derivatives in Pharmacology

Benzofuran and its derivatives exhibit a wide range of biological activities, making them significant in the field of drug discovery and development. For example, benzofuran compounds have been identified with anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. A notable study highlights benzofuran as an emerging scaffold for antimicrobial agents, pointing out the structure's presence in natural products and synthetic compounds with broad pharmacological applications. Benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin, have been utilized in treating skin diseases like cancer or psoriasis, underscoring their therapeutic potential (Hiremathad et al., 2015).

Environmental and Polymer Applications

Benzofuran derivatives also play a role in environmental science and polymer technology. For instance, hydroaminomethylation of oleochemicals using benzofuran derivatives offers a pathway to creating functionalized bio-based compounds with industrial applications, such as monomers in polymer chemistry and bio-based surface-active agents (Vanbésien et al., 2018).

Toxicological Considerations

Despite their potential, the toxicity and environmental impact of benzofuran derivatives warrant careful consideration. A review on the mutagenicity of benzidine analogues, including benzofuran-based dyes, suggests that many of these compounds are mutagenic and carcinogenic, emphasizing the importance of understanding their metabolism and interaction with DNA (Chung et al., 2006).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

3-methoxy-N-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-11-8-13-9-12(4-5-14(13)17-11)10-15-6-3-7-16-2/h4-5,9,11,15H,3,6-8,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXAVLEBTUDGOIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(O1)C=CC(=C2)CNCCCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2-Dimethylamino-ethylamino)-methyl]-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one](/img/structure/B1309713.png)

![Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B1309714.png)

![2-[(4-aminophenyl)sulfanyl]-N-(4-butylphenyl)acetamide](/img/structure/B1309727.png)

![4-[2-(Trifluoromethyl)phenoxy]piperidine](/img/structure/B1309742.png)